4-(Cyclohexyloxy)aniline

Description

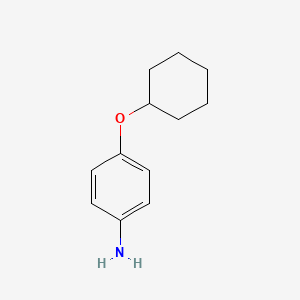

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexyloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTDJOBXSWWDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388607 | |

| Record name | 4-(cyclohexyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39905-48-1 | |

| Record name | 4-(cyclohexyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Cyclohexyloxy)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 4-(Cyclohexyloxy)aniline. As a member of the alkoxy aniline family, this compound holds significant interest for researchers in medicinal chemistry and materials science. This document consolidates available data on its spectral characteristics, potential synthetic routes, and safety considerations, offering a valuable resource for professionals in drug discovery and development.

Introduction

This compound is an aromatic amine characterized by a cyclohexyl ether linkage at the para position of the aniline ring. This structural motif, combining a flexible, lipophilic cycloalkyl group with a reactive aniline core, makes it an intriguing building block in organic synthesis. Aniline derivatives are well-established pharmacophores, and the introduction of an alkoxy group can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions. This guide aims to provide a detailed exploration of the key technical aspects of this compound, from its fundamental properties to its potential as a scaffold in the development of novel therapeutics.

Chemical Structure and Properties

The structure of this compound features a central benzene ring substituted with an amino group (-NH2) and a cyclohexyloxy group (-O-C6H11).

}

Figure 1: Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Appearance | Liquid (at room temperature) | [2] |

| CAS Number | 39905-48-1 | |

| SMILES | C1CCC(CC1)OC2=CC=C(C=C2)N | [1] |

| InChIKey | SNTDJOBXSWWDSN-UHFFFAOYSA-N | [1] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its structure suggests two primary retrosynthetic approaches: Williamson ether synthesis and Buchwald-Hartwig amination.

Williamson Ether Synthesis Approach

This classical method involves the reaction of an alkoxide with a primary alkyl halide. For this compound, this would entail the reaction of 4-aminophenol with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base.

}

Figure 2: Williamson Ether Synthesis Workflow

Experimental Protocol (Hypothetical):

-

To a solution of 4-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add cyclohexyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Buchwald-Hartwig Amination Approach

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. In this approach, 4-cyclohexyloxybromobenzene would be reacted with an ammonia equivalent or a protected amine, followed by deprotection.

}

Figure 3: Buchwald-Hartwig Amination Workflow

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following interpretations are based on the analysis of its structural features and comparison with related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the cyclohexyl protons, and the amine protons.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Cyclohexyl Protons: A series of multiplets in the aliphatic region (typically δ 1.2-2.0 ppm) corresponding to the methylene protons of the cyclohexyl ring. A multiplet further downfield (typically δ 4.1-4.5 ppm) would correspond to the proton on the carbon attached to the ether oxygen.

-

Amine Protons: A broad singlet (typically δ 3.5-4.5 ppm) corresponding to the -NH₂ protons. The chemical shift of this peak can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the aromatic and cyclohexyl carbons.

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 110-160 ppm). The carbon attached to the oxygen (C-O) will be the most downfield, and the carbon attached to the nitrogen (C-N) will also be significantly shifted.

-

Cyclohexyl Carbons: Signals in the aliphatic region (typically δ 20-80 ppm). The carbon directly bonded to the ether oxygen will be the most downfield in this group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-2950 |

| C=C (Aromatic) | Stretch | 1500-1600 |

| C-N (Aromatic Amine) | Stretch | 1250-1360 |

| C-O (Ether) | Stretch | 1000-1300 |

| N-H (Amine) | Bend | 1590-1650 |

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 191. Key fragmentation patterns would likely involve:

-

Loss of the cyclohexyl group: Cleavage of the C-O ether bond could lead to a fragment corresponding to the 4-aminophenoxy radical cation or the cyclohexyl cation.

-

Loss of the amino group: Fragmentation of the aniline ring.

-

Rearrangement reactions: Common in the fragmentation of ethers and anilines.

Applications in Drug Development

Aniline and its derivatives are prevalent scaffolds in medicinal chemistry, known for their ability to interact with various biological targets. The incorporation of an alkoxy group, such as cyclohexyloxy, can enhance the drug-like properties of a molecule.

Kinase Inhibitors

Many kinase inhibitors feature an aniline or substituted aniline core, which often forms key hydrogen bonding interactions within the ATP-binding pocket of the kinase. The alkoxy substituent can occupy a hydrophobic pocket, potentially increasing potency and selectivity. Derivatives of 4-anilinoquinazolines and 4-anilinoquinolines have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Src kinase.[2][3] The cyclohexyloxy group in this compound could serve as a lipophilic side chain in the design of novel kinase inhibitors.

Modulating Physicochemical Properties

The cyclohexyloxy group can influence a compound's lipophilicity (logP), solubility, and metabolic stability. Strategic incorporation of such a group can be used to optimize the pharmacokinetic profile of a drug candidate, improving its absorption, distribution, metabolism, and excretion (ADME) properties.[4]

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile chemical building block with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited in the public domain, its structural analogy to other well-studied alkoxy anilines provides a strong basis for its exploration in drug discovery programs, particularly in the design of kinase inhibitors. Further research into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential. This guide serves as a foundational resource for researchers interested in leveraging the unique properties of this compound in their scientific endeavors.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 4-(Cyclohexyloxy)aniline: A Key Intermediate for Research and Development

This guide provides a comprehensive technical overview of 4-(Cyclohexyloxy)aniline (CAS No. 39905-48-1), a versatile chemical intermediate with significant potential in pharmaceutical research, drug development, and materials science. This document is intended for researchers, scientists, and professionals in these fields, offering in-depth information on its chemical properties, synthesis, spectral characterization, and applications.

Core Molecular and Physical Properties

This compound is an organic compound featuring a central aniline ring substituted at the para-position with a cyclohexyloxy group. This unique combination of a flexible, alicyclic ether and an aromatic amine confers specific physicochemical properties that make it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 39905-48-1 | [1] |

| Molecular Formula | C₁₂H₁₇NO | [1][2] |

| Molecular Weight | 191.27 g/mol | [2] |

| Appearance | Liquid | [1] |

| Synonyms | 4-Cyclohexyloxy-phenylamine, Benzenamine, 4-(cyclohexyloxy)-, 4-cyclohexyloxyphenylamine, 4-(cyclohexyloxy)benzenamine | [1] |

While some sources indicate a boiling point of 329.6°C at 760 mmHg, other physical constants such as melting point and solubility are not consistently reported in publicly available literature, suggesting the need for empirical determination in a laboratory setting.

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound can be approached through several established organic chemistry transformations. The most common strategies involve either the reduction of a corresponding nitroaromatic precursor or the formation of the ether linkage.

Reduction of 1-(Cyclohexyloxy)-4-nitrobenzene

A prevalent and reliable method for synthesizing this compound is the reduction of the nitro group of 1-(cyclohexyloxy)-4-nitrobenzene. This precursor can be synthesized via a Williamson ether synthesis between 4-nitrophenol and a cyclohexyl halide. The subsequent reduction of the nitro group is a critical step, with several effective methods available.

Catalytic Hydrogenation: This is a clean and efficient method. The nitro compound is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and subjected to hydrogen gas in the presence of a metal catalyst.

-

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a common choice due to its high activity and selectivity. Platinum(IV) oxide (PtO₂) can also be used. The choice of catalyst can influence reaction time and the potential for side reactions.

-

Solvent: Ethanol is often chosen for its ability to dissolve the starting material and for its compatibility with the catalytic process.

-

Pressure and Temperature: The reaction is typically run at moderate hydrogen pressures (e.g., 50 psi) and room temperature to ensure the selective reduction of the nitro group without affecting the aromatic ring or the ether linkage.

-

Metal-Acid Reduction: A classic method involves the use of a metal, such as tin or iron, in the presence of a strong acid like hydrochloric acid.

-

Causality of Experimental Choices:

-

Metal/Acid System: The tin/HCl system is effective, where tin(II) chloride is the reducing agent. This method is robust but may require a more involved workup to remove metal salts.

-

Workflow for Synthesis via Reduction:

References

An In-Depth Technical Guide to 4-(Cyclohexyloxy)aniline: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(cyclohexyloxy)aniline, a versatile chemical intermediate. The document navigates through its historical context, fundamental chemical properties, detailed synthetic methodologies, and its significant applications across various scientific and industrial domains. This guide is intended to be a valuable resource for researchers, chemists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights into this compound.

Introduction and Historical Context

This compound, with the CAS Registry Number 39905-48-1, is an aromatic amine that has found utility in diverse fields, including the synthesis of high-performance polymers, as a key building block in medicinal chemistry, and in the development of corrosion inhibitors and liquid crystals. While the precise moment of its initial discovery and the researchers involved are not prominently documented in readily available historical records, its synthesis and applications appear in scientific literature from the latter half of the 20th century. The structural combination of a rigid aniline core with a flexible cyclohexyloxy group imparts unique properties that continue to be explored for novel applications.

The development of synthetic routes to this compound is intrinsically linked to the broader advancements in organic synthesis, particularly in the formation of ether and carbon-nitrogen bonds. The historical synthesis likely relied on classical methods, while modern approaches leverage more efficient and selective catalytic systems.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of new synthetic routes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇NO | [1][2] |

| Molecular Weight | 191.27 g/mol | [3] |

| CAS Registry Number | 39905-48-1 | [1][4] |

| Appearance | Liquid | [1] |

| Boiling Point | 329.6 °C at 760 mmHg | |

| Melting Point | Not consistently reported | [3] |

| Solubility | Soluble in organic solvents |

Synthesis of this compound: Methodologies and Mechanisms

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the ether linkage and the introduction or modification of the amino group. Two plausible and historically relevant synthetic routes are detailed below.

Route 1: Williamson Ether Synthesis followed by Reduction

This classical approach involves the formation of the ether bond via a Williamson ether synthesis, followed by the reduction of a nitro group to the desired aniline.

Workflow for Synthesis Route 1

Caption: Synthesis of this compound via Williamson ether synthesis and subsequent nitro group reduction.

Step-by-Step Experimental Protocol (Route 1):

Step 1: Synthesis of 4-Cyclohexyloxynitrobenzene

-

Reactants: 4-Nitrophenol, cyclohexyl bromide, and a base such as potassium carbonate (K₂CO₃).

-

Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF).

-

Procedure:

-

To a solution of 4-nitrophenol in the chosen solvent, add the base (e.g., K₂CO₃) and stir.

-

Add cyclohexyl bromide to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-cyclohexyloxynitrobenzene.

-

Step 2: Reduction of 4-Cyclohexyloxynitrobenzene to this compound

-

Reactant: 4-Cyclohexyloxynitrobenzene.

-

Reducing Agent: Catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst, Pd/C) or a chemical reducing agent like tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl).

-

Solvent: An appropriate solvent such as ethanol or ethyl acetate for catalytic hydrogenation, or concentrated hydrochloric acid for the SnCl₂ reduction.

-

Procedure (Catalytic Hydrogenation):

-

Dissolve 4-cyclohexyloxynitrobenzene in the solvent in a hydrogenation vessel.

-

Add the Pd/C catalyst.

-

Pressurize the vessel with hydrogen gas.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or gas chromatography).

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent to yield this compound.

-

-

Procedure (SnCl₂ Reduction):

-

Suspend 4-cyclohexyloxynitrobenzene in concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise, maintaining a controlled temperature.

-

After the addition is complete, heat the mixture.

-

Cool the reaction and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, and remove the solvent to obtain this compound.

-

Route 2: Buchwald-Hartwig Amination

A more modern and often more efficient approach involves the palladium-catalyzed cross-coupling of an aryl ether with an amine source.

Workflow for Synthesis Route 2

Caption: Synthesis of this compound via Buchwald-Hartwig amination.

Step-by-Step Experimental Protocol (Route 2):

-

Reactants: 1-Bromo-4-(cyclohexyloxy)benzene, an ammonia surrogate (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., sodium tert-butoxide).

-

Solvent: An anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Procedure:

-

In an inert atmosphere (e.g., under argon or nitrogen), combine 1-bromo-4-(cyclohexyloxy)benzene, the palladium catalyst, the ligand, and the base in the solvent.

-

Add the ammonia surrogate to the mixture.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent.

-

If an imine was used as the ammonia source, hydrolyze the resulting imine with an acid to yield the primary aniline.

-

Purify the crude product by column chromatography.

-

Applications of this compound

The unique molecular structure of this compound has led to its use in several specialized areas of chemical science and industry.

Polymer Science

Aniline derivatives are fundamental monomers in the synthesis of polyanilines, a class of conducting polymers. The introduction of the cyclohexyloxy group can modify the properties of the resulting polymer, such as its solubility in organic solvents, processability, and its thermal and mechanical stability. These modified polyanilines have potential applications in anti-corrosion coatings, electrostatic discharge materials, and sensors.

Liquid Crystals

The rod-like shape of molecules derived from this compound makes them suitable candidates for the synthesis of liquid crystals. The rigid aromatic core and the flexible cyclohexyloxy and alkyl chains can lead to the formation of nematic and smectic phases, which are essential for applications in display technologies. For instance, aniline derivatives are used as intermediates in the synthesis of compounds for liquid crystal displays (LCDs).[5]

Medicinal Chemistry and Drug Development

The 4-alkoxyaniline scaffold is a common feature in many biologically active molecules. Derivatives of this compound have been investigated for their potential pharmacological activities. For example, various N-acylated aniline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Additionally, the aniline moiety serves as a versatile handle for further chemical modifications to generate libraries of compounds for drug discovery screening.

Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are known to be effective corrosion inhibitors for metals in acidic environments. The this compound molecule possesses these structural features, allowing it to adsorb onto metal surfaces and form a protective layer that inhibits corrosion.

Safety and Handling

As with all aniline derivatives, this compound should be handled with appropriate safety precautions. It is expected to be toxic by inhalation, ingestion, and skin absorption. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound stands as a valuable and versatile chemical intermediate with a range of established and potential applications. While its precise historical origins are not widely chronicled, its synthesis is achievable through well-established organic chemistry principles. The ongoing exploration of its derivatives in fields such as polymer science, liquid crystals, and medicinal chemistry suggests that this compound will continue to be a compound of interest for researchers and industrial chemists. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to support and inspire further innovation.

References

An In-depth Technical Guide to 4-(Cyclohexyloxy)aniline: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 4-(Cyclohexyloxy)aniline is a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synonyms and alternative names, detailed chemical properties, and established synthetic protocols. Furthermore, it explores the compound's role as a key building block in the development of therapeutic agents, particularly kinase inhibitors, and discusses its broader industrial applications. Safety, handling, and spectroscopic data are also presented to provide a complete resource for laboratory and developmental use.

Chemical Identity: Synonyms and Nomenclature

This compound is systematically known by its IUPAC name, This compound [1]. However, in commercial and research contexts, a variety of synonyms and alternative names are frequently encountered. A comprehensive understanding of this nomenclature is crucial for effective literature searching and chemical sourcing.

The most common synonyms for this compound include:

-

4-Cyclohexyloxy-phenylamine[2]

-

Benzenamine, 4-(cyclohexyloxy)-[2]

-

4-cyclohexyloxyaniline[2]

-

4-cyclohexyloxyphenylamine[2]

-

4-(cyclohexyloxy)benzenamine[2]

-

(4-cyclohexyloxy-phenyl)-amine[2]

-

[4-(cyclohexoxy)phenyl]amine[3]

-

4-cyclohexyloxyanilin[3]

For its hydrochloride salt, the name This compound hydrochloride is used.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 39905-48-1 | [2] |

| Molecular Formula | C₁₂H₁₇NO | [2] |

| Molecular Weight | 191.27 g/mol | [2] |

| Appearance | Liquid | [2] |

| InChI | InChI=1S/C12H17NO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5,13H2 | [2] |

| InChIKey | SNTDJOBXSWWDSN-UHFFFAOYSA-N | [2] |

| SMILES | NC1=CC=C(OC2CCCCC2)C=C1 | [3] |

| Purity (typical) | 97-98% | [1][2] |

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Two prevalent and effective strategies are the Williamson ether synthesis followed by nitro group reduction, and the Buchwald-Hartwig amination.

Williamson Ether Synthesis and Subsequent Reduction

This classical and reliable two-step approach first establishes the ether linkage, followed by the formation of the aniline moiety.

Step 1: Williamson Ether Synthesis of 1-(Cyclohexyloxy)-4-nitrobenzene

This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.[4][5][6][7][8]

-

Reactants: 4-Nitrophenol and a cyclohexyl halide (e.g., cyclohexyl bromide).

-

Base: A strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the phenol, forming the nucleophilic phenoxide.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically employed to facilitate the SN2 reaction.

Experimental Protocol: Synthesis of 1-(Cyclohexyloxy)-4-nitrobenzene

-

To a solution of 4-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add cyclohexyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80-90 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(cyclohexyloxy)-4-nitrobenzene.

Caption: Williamson Ether Synthesis of 1-(Cyclohexyloxy)-4-nitrobenzene.

Step 2: Reduction of the Nitro Group

The nitro group of 1-(cyclohexyloxy)-4-nitrobenzene is then reduced to the primary amine to yield the final product.

-

Reducing Agents: Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction using metals in acidic media (e.g., tin(II) chloride in ethanol, or iron in acetic acid).

Experimental Protocol: Reduction to this compound

-

Dissolve 1-(cyclohexyloxy)-4-nitrobenzene (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (3.0 eq) to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain this compound.

Buchwald-Hartwig Amination

This modern and powerful palladium-catalyzed cross-coupling reaction allows for the direct formation of the C-N bond.[1][9][10][11][12] It offers high functional group tolerance and can be more efficient for certain substrates.

-

Reactants: 4-Bromo- or 4-chloro(cyclohexyloxy)benzene and an ammonia equivalent (e.g., benzophenone imine followed by hydrolysis).

-

Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos) are essential for the catalytic cycle.

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required.

-

Solvent: Anhydrous toluene or dioxane are common solvents.

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Spectroscopic Characterization

Accurate characterization of this compound is essential for quality control and reaction monitoring. The following are expected spectroscopic data:

-

¹H NMR: Signals corresponding to the aromatic protons will appear in the range of δ 6.5-7.0 ppm. The protons of the cyclohexyl group will be observed as multiplets in the upfield region (δ 1.2-2.0 ppm), and the methine proton adjacent to the oxygen will be a multiplet around δ 4.1-4.3 ppm. The amine protons will present as a broad singlet.

-

¹³C NMR: Aromatic carbons will resonate between δ 115-150 ppm. The cyclohexyl carbons will appear in the δ 24-32 ppm range, with the carbon attached to the oxygen resonating further downfield around δ 75 ppm.

-

IR Spectroscopy: Characteristic peaks for the N-H stretch of the primary amine will be observed around 3350-3450 cm⁻¹ (typically a doublet). C-N stretching will be visible around 1250-1350 cm⁻¹. The C-O-C ether linkage will show a strong absorption in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak ([M]⁺) would be expected at m/z = 191.13.

Applications in Drug Discovery and Materials Science

Aniline and its derivatives are privileged scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets.[13] The this compound moiety offers a combination of a hydrogen bond donor/acceptor group (the aniline) and a lipophilic, conformationally flexible group (the cyclohexyloxy tail), which can be advantageous for tuning pharmacokinetic and pharmacodynamic properties.

Kinase Inhibitors

A significant application of aniline derivatives is in the development of kinase inhibitors for cancer therapy.[14][15] The aniline nitrogen can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP. The 4-substituent, in this case, the cyclohexyloxy group, can occupy a hydrophobic pocket in the kinase active site, enhancing potency and selectivity. Derivatives of 4-anilinoquinazolines and 4-anilinopyrimidines have shown potent inhibitory activity against kinases such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase.[16][17]

Broader Industrial Applications

Beyond pharmaceuticals, this compound and related compounds serve as important intermediates in other industries:

-

Dyes and Pigments: The aniline core is a fundamental component of many synthetic dyes.

-

Polymers and Resins: It can be incorporated into high-performance polymers to enhance thermal stability and mechanical properties.

-

Corrosion Inhibitors and Lubricant Additives: The amine functionality can interact with metal surfaces, providing a protective layer against corrosion.

Safety and Handling

Table 2: General Safety and Handling Recommendations

| Precaution | Details |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood. |

| Handling | Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. |

| First Aid (General) | Skin Contact: Immediately wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure. |

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined profile of synonyms and chemical properties. Its synthesis is accessible through established and modern organic chemistry methodologies, including the Williamson ether synthesis and Buchwald-Hartwig amination. The unique combination of its structural features makes it a particularly attractive building block in drug discovery, especially for the development of kinase inhibitors. Adherence to strict safety protocols is paramount when handling this and related aniline derivatives. This guide provides a foundational resource for researchers and professionals working with this important compound.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. books.rsc.org [books.rsc.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. cresset-group.com [cresset-group.com]

- 14. Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-(Trifluoromethoxy)aniline(461-82-5) IR Spectrum [chemicalbook.com]

- 17. PubChemLite - 3-(cyclohexyloxy)aniline (C12H17NO) [pubchemlite.lcsb.uni.lu]

Spectroscopic Profile of 4-(Cyclohexyloxy)aniline: A Technical Guide for Researchers

Introduction

4-(Cyclohexyloxy)aniline is a significant chemical intermediate, finding applications in the synthesis of dyes, pigments, and potentially in the development of novel pharmaceutical agents and high-performance polymers.[1] A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control in its synthesis. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

While direct experimental spectra for this specific compound are not widely available in public databases, this guide leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust, predictive framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify and analyze this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of a flexible cycloaliphatic ether and a rigid aromatic amine. This duality in its structure gives rise to a distinct spectroscopic fingerprint. The aniline moiety provides characteristic signals in the aromatic region of NMR spectra and specific IR absorptions for the N-H bonds. The cyclohexyloxy group contributes a complex set of aliphatic signals in the NMR spectra and C-O stretching vibrations in the IR spectrum. Mass spectrometry is expected to show characteristic fragmentation patterns related to both the aniline and cyclohexyloxy substructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each proton and carbon atom.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of aniline derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature.[3] Standard pulse programs are typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the amine protons, and the protons of the cyclohexyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -NH₂) | 6.75 | Doublet | 2H |

| Aromatic (ortho to -O) | 6.85 | Doublet | 2H |

| Amine (-NH₂) | ~3.6 (variable) | Broad Singlet | 2H |

| Cyclohexyl (-O-CH) | 4.1-4.3 | Multiplet | 1H |

| Cyclohexyl (axial CH₂) | 1.2-1.6 | Multiplet | 5H |

| Cyclohexyl (equatorial CH₂) | 1.7-2.0 | Multiplet | 5H |

Interpretation:

-

Aromatic Protons: The aromatic region will display two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group are expected to be shielded and appear at a lower chemical shift (around 6.75 ppm) compared to the protons ortho to the slightly less electron-donating cyclohexyloxy group (around 6.85 ppm).

-

Amine Protons: The chemical shift of the amine protons is highly variable and depends on solvent, concentration, and temperature. A broad singlet is expected due to quadrupole broadening and potential hydrogen exchange.[4]

-

Cyclohexyl Protons: The proton on the carbon bearing the oxygen atom (-O-CH) will be the most deshielded of the aliphatic protons, appearing as a multiplet between 4.1 and 4.3 ppm. The remaining ten protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets in the upfield region (1.2-2.0 ppm), reflecting the different chemical environments of the axial and equatorial protons.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-NH₂) | 141-143 |

| Aromatic (C-O) | 151-153 |

| Aromatic (CH, ortho to -NH₂) | 116-118 |

| Aromatic (CH, ortho to -O) | 119-121 |

| Cyclohexyl (C-O) | 75-77 |

| Cyclohexyl (CH₂) | 23-33 |

Interpretation:

-

Aromatic Carbons: The two quaternary aromatic carbons will be downfield. The carbon attached to the oxygen (C-O) is expected to be more deshielded (151-153 ppm) than the carbon attached to the nitrogen (C-NH₂) (141-143 ppm). The protonated aromatic carbons will appear at higher field, with those ortho to the amino and alkoxy groups being the most shielded.

-

Cyclohexyl Carbons: The carbon directly attached to the oxygen atom (C-O) will be the most downfield of the aliphatic carbons (75-77 ppm). The other five cyclohexyl carbons will resonate in the typical aliphatic region (23-33 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the primary amine, the C-O bond of the ether, and the aromatic ring.

Experimental Protocol: IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like an aniline derivative is as follows:

-

Sample Preparation (KBr Pellet Method): [5]

-

Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[6]

Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.[5]

Predicted IR Data and Interpretation

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3450-3300 | Medium, Sharp |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C-H Stretch (aliphatic) | 2950-2850 | Strong |

| N-H Bend (scissoring) | 1650-1580 | Medium to Strong |

| C=C Stretch (aromatic) | 1600-1450 | Medium to Strong |

| C-O Stretch (aryl ether) | 1270-1230 | Strong |

| C-N Stretch (aromatic amine) | 1335-1250 | Strong |

| C-H Bend (out-of-plane, aromatic) | 850-800 | Strong |

Interpretation:

-

N-H Vibrations: As a primary amine, this compound will exhibit two characteristic sharp N-H stretching bands in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations.[4][7] A medium to strong N-H bending (scissoring) vibration is expected between 1650-1580 cm⁻¹.[7]

-

C-H Stretching: Both aromatic (3100-3000 cm⁻¹) and strong aliphatic (2950-2850 cm⁻¹) C-H stretching absorptions will be present.

-

Aromatic and Ether Linkages: A strong absorption due to the aryl C-O stretching of the ether linkage is anticipated around 1270-1230 cm⁻¹.[8] The aromatic C=C stretching vibrations will appear as a series of bands between 1600-1450 cm⁻¹. The C-N stretching of the aromatic amine will be observed in the 1335-1250 cm⁻¹ range.[7]

-

Substitution Pattern: A strong out-of-plane C-H bending vibration in the 850-800 cm⁻¹ region will be indicative of the 1,4-disubstitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

A typical procedure for obtaining an electron ionization (EI) mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, usually via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[9]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted MS Data and Interpretation

The mass spectrum of this compound (Molecular Weight: 191.27 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment | Notes |

| 191 | [M]⁺˙ | Molecular ion |

| 109 | [M - C₆H₁₀]⁺˙ | Loss of cyclohexene via McLafferty-type rearrangement |

| 93 | [C₆H₅NH₂]⁺˙ | Cleavage of the C-O bond with hydrogen transfer |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

Interpretation of Fragmentation:

The fragmentation of this compound under EI conditions is likely to proceed through several pathways:

-

Molecular Ion: A reasonably intense molecular ion peak at m/z 191 is expected due to the stability of the aromatic ring.

-

Loss of Cyclohexene: A prominent peak at m/z 109 is anticipated, resulting from the loss of a neutral cyclohexene molecule (82 Da) through a McLafferty-type rearrangement. This is a common fragmentation pathway for alkyl aryl ethers.[1]

-

Formation of Aniline Radical Cation: Cleavage of the ether C-O bond with a hydrogen transfer to the oxygen can lead to the formation of the aniline radical cation at m/z 93.

-

Cyclohexyl Cation: A peak at m/z 83 corresponding to the cyclohexyl cation is also a plausible fragment.

The following Graphviz diagram illustrates a potential fragmentation pathway:

Caption: Proposed EI-MS fragmentation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively identify this compound, assess its purity, and utilize it in their synthetic and developmental workflows. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and related molecules.

References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 2. m-Anisidine(536-90-3) IR Spectrum [chemicalbook.com]

- 3. Composition and purity of combinatorial aryl ether collections analyzed by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Phenacetin [webbook.nist.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-(Cyclohexyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-(Cyclohexyloxy)aniline is an aromatic amine with potential applications in pharmaceutical and materials science, owing to its unique structural combination of a rigid phenylamine core and a flexible cyclohexyloxy group. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and development. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility and stability of this compound. It is designed to equip researchers with the necessary knowledge to design and execute robust experimental protocols, interpret data, and anticipate potential challenges. Methodologies are grounded in established analytical principles, and causality behind experimental choices is explained to ensure a self-validating approach to characterization.

Introduction to this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [2] |

| Appearance | Liquid (predicted) | [1] |

| CAS Number | 39905-48-1 | [1] |

Solubility Profile: A Theoretical and Practical Approach

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. The molecular structure of this compound—with a polar amine group capable of hydrogen bonding and a nonpolar cyclohexyloxy tail—suggests a nuanced solubility profile.

Theoretical Considerations

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in non-polar to moderately polar organic solvents and limited solubility in water.

-

Non-Polar and Moderately Polar Organic Solvents: The bulky and hydrophobic cyclohexyl ring is expected to facilitate strong van der Waals interactions with solvents like ethers, toluene, and chlorinated hydrocarbons. For analogous compounds such as 4-benzyloxyaniline, higher solubility is observed in non-polar solvents.[6]

-

Polar Protic Solvents: In alcohols like ethanol and methanol, the amine group can act as a hydrogen bond donor, and the ether oxygen as an acceptor, leading to moderate to good solubility.

-

Aqueous Solubility: The significant hydrophobic character of the cyclohexyloxy group is predicted to severely limit its solubility in water.[6] The basicity of the aniline moiety (pKa of aniline is ~4.6) means that solubility can be increased in acidic aqueous solutions through the formation of the corresponding ammonium salt, 4-(cyclohexyloxy)anilinium chloride.[7]

Experimental Determination of Solubility

A robust determination of solubility requires a systematic experimental approach. The following protocol outlines a standard method for quantifying the solubility of this compound in various solvents.

Experimental Protocol: Equilibrium Solubility Determination

-

Solvent Selection: Choose a range of solvents representative of different polarity classes (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Extraction and Dilution: Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method.[8][9]

-

Calculation: Determine the concentration of this compound in the original supernatant by back-calculating from the diluted sample concentration. This value represents the equilibrium solubility.

Diagram 1: Workflow for Equilibrium Solubility Determination

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. CAS 39905-57-2: 4-(Hexyloxy)aniline | CymitQuimica [cymitquimica.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 105971-50-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

Pioneering New Frontiers: A Technical Guide to the Research Applications of 4-(Cyclohexyloxy)aniline Derivatives

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Versatile Scaffold

In the vast landscape of chemical scaffolds utilized in modern research, the 4-(cyclohexyloxy)aniline core represents a fascinating and underexplored territory. This unique structure, which marries a flexible cyclohexyloxy group with a reactive aniline moiety, offers a compelling platform for the design and synthesis of novel molecules with diverse applications. The inherent properties of this scaffold—lipophilicity imparted by the cyclohexyl ring, hydrogen bonding capabilities of the aniline nitrogen, and the potential for aromatic interactions—make its derivatives prime candidates for investigation in medicinal chemistry and materials science. This guide provides a comprehensive overview of the potential research applications of this compound derivatives, grounded in established scientific principles and supported by detailed experimental insights. We will delve into the rationale behind their design, provide actionable protocols for their synthesis and evaluation, and explore their promising future in both therapeutic and material innovations.

Part 1: Drug Discovery and Development - A New Generation of Therapeutics

The aniline scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in the realm of kinase inhibitors. The strategic functionalization of the this compound core can lead to the development of potent and selective therapeutic agents targeting a range of diseases, from cancer to inflammatory disorders.

Kinase Inhibitors: Targeting the Engines of Cellular Proliferation

Protein kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-anilinoquinazoline and 4-anilinoquinoline cores are classic examples of scaffolds that have yielded potent epidermal growth factor receptor (EGFR) kinase inhibitors.[1][2] The this compound moiety can be strategically employed as the aniline component in these established pharmacophores to potentially enhance binding affinity and modulate pharmacokinetic properties.

The cyclohexyloxy group, with its non-planar and flexible nature, can explore hydrophobic pockets within the kinase ATP-binding site that are inaccessible to planar aromatic substituents. This can lead to improved potency and selectivity. Furthermore, the lipophilicity of the cyclohexyl ring can influence the drug-like properties of the molecule, such as cell permeability and metabolic stability.

A prime target for such derivatives is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed or mutated in various cancers.[1] Derivatives of 4-anilinoquinazoline are known to be highly selective EGFR tyrosine kinase inhibitors.[1]

By incorporating the this compound scaffold into a 4-aminoquinazoline core, we can hypothesize a novel class of EGFR inhibitors. The synthesis would involve the nucleophilic substitution of a 4-chloroquinazoline with this compound.

Diagram: Proposed Kinase Inhibitor Design

Caption: Logical design of a novel kinase inhibitor.

This protocol describes a general procedure for the synthesis of a hypothetical EGFR inhibitor based on the this compound scaffold.

Materials:

-

4-Chloroquinazoline

-

This compound

-

Isopropanol

-

Diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-chloroquinazoline (1.0 eq) in isopropanol, add this compound (1.1 eq) and DIPEA (2.5 eq).

-

Reflux the reaction mixture for 18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired N-(4-(cyclohexyloxy)phenyl)quinazolin-4-amine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target kinase.

Materials:

-

Synthesized this compound derivative

-

Purified recombinant EGFR kinase

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase assay buffer

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of the test compound in the kinase assay buffer.

-

In a 96-well plate, add the test compound dilutions, the purified EGFR kinase, and the kinase-specific substrate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Hypothetical IC50 Values for EGFR Inhibition

| Compound | Target Kinase | IC50 (nM) |

| Erlotinib (Control) | EGFR | 2 |

| This compound Derivative 1 | EGFR | 5 |

| This compound Derivative 2 | EGFR | 15 |

Nrf2 Pathway Inhibitors: Enhancing Radiosensitivity in Cancer Therapy

The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response.[3] While its activation is protective in normal cells, many cancer cells hijack this pathway to survive the oxidative stress induced by therapies like radiation.[3] Therefore, inhibiting the NRF2 pathway is a promising strategy to sensitize tumors to radiotherapy.

Derivatives of this compound can be designed to interfere with the NRF2 pathway. The rationale is that the bulky and lipophilic cyclohexyloxy group can promote binding to hydrophobic pockets in proteins that regulate NRF2 activity, such as its negative regulator KEAP1.

Diagram: Nrf2 Pathway and Inhibition Strategy

Caption: Inhibition of the Nrf2 pathway by a novel derivative.

N-acylated derivatives are a common starting point for developing bioactive molecules. This protocol provides a general method for the N-acylation of this compound.[4]

Materials:

-

This compound

-

Acetic anhydride

-

Diethyl ether

Procedure:

-

In a round-bottomed flask, mix this compound (1 mmol) and acetic anhydride (1.2 mmol) at room temperature.

-

Stir the mixture for the appropriate time, monitoring the reaction by TLC. The reaction is typically complete within 15-30 minutes.

-

After completion, dissolve the reaction mixture in diethyl ether (5 mL) and allow it to stand at room temperature for 1 hour to crystallize the product.

-

Collect the crystalline product by filtration and wash with cold diethyl ether.

-

Characterize the N-acetyl-4-(cyclohexyloxy)aniline by melting point, ¹H NMR, and ¹³C NMR.

This assay evaluates the ability of a compound to enhance the killing of cancer cells by ionizing radiation.

Materials:

-

Cancer cell line (e.g., A549 lung cancer cells)

-

Cell culture medium and supplements

-

Synthesized this compound derivative

-

Source of ionizing radiation (e.g., X-ray irradiator)

-

Clonogenic survival assay reagents

Procedure:

-

Seed cancer cells in culture plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours).

-

Expose the cells to a single dose of ionizing radiation.

-

After irradiation, remove the drug-containing medium, wash the cells, and culture them for a period that allows for colony formation (typically 10-14 days).

-

Fix and stain the colonies, and count the number of colonies containing at least 50 cells.

-

Calculate the surviving fraction for each treatment group and determine the sensitization enhancement ratio (SER).

Part 2: Materials Science - Building Blocks for Advanced Materials

The unique molecular structure of this compound also makes it an attractive building block for the synthesis of advanced materials with tailored properties, such as liquid crystals and conductive polymers.

Liquid Crystals: Molecules that Flow Like Liquids and See Like Crystals

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal.[5] Molecules that form liquid crystals are typically elongated and rigid. Schiff bases derived from anilines are a well-known class of liquid crystalline compounds.[6] The introduction of a cyclohexyloxy group can influence the liquid crystalline properties by altering the molecular shape, polarity, and intermolecular interactions.

This protocol describes the synthesis of a Schiff base, a common precursor for liquid crystals.[7]

Materials:

-

This compound

-

4-Alkoxybenzaldehyde (e.g., 4-butoxybenzaldehyde)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 eq) and the 4-alkoxybenzaldehyde (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

-

Collect the product by filtration, wash with cold ethanol, and dry.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

-

Characterize the product by melting point, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

The liquid crystalline behavior of the synthesized Schiff base can be investigated using the following techniques.

Techniques:

-

Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.

-

Polarized Optical Microscopy (POM): To observe the textures of the different liquid crystalline phases (e.g., nematic, smectic) and identify the phase transition temperatures.

Conductive Polymers: The Future of Flexible Electronics

Polyaniline is one of the most studied conducting polymers due to its good environmental stability, tunable conductivity, and ease of synthesis.[8] By copolymerizing aniline with this compound, it is possible to create new polymeric materials with modified properties. The bulky cyclohexyloxy group can increase the solubility of the resulting copolymer in organic solvents, making it easier to process into thin films for electronic applications.[8]

Diagram: Copolymerization of Aniline and this compound

Caption: Synthesis of a novel conductive copolymer.

This protocol describes the chemical oxidative copolymerization of aniline and this compound.

Materials:

-

Aniline

-

This compound

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Hydrochloric acid (HCl)

-

Methanol

-

Water

Procedure:

-

Prepare a solution of aniline and this compound in 1 M HCl at a desired molar ratio.

-

Cool the solution to 0-5 °C in an ice bath.

-

Prepare a pre-cooled aqueous solution of ammonium persulfate.

-

Add the ammonium persulfate solution dropwise to the monomer solution with vigorous stirring.

-

Continue the stirring for 24 hours at 0-5 °C to allow the polymerization to proceed.

-

Collect the precipitated copolymer by filtration.

-

Wash the copolymer with 1 M HCl, followed by methanol and water to remove any unreacted monomers and oligomers.

-

Dry the copolymer under vacuum at 60 °C.

The synthesized copolymer can be characterized to determine its structure, morphology, and electrical properties.

Techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of characteristic functional groups of both aniline and this compound units in the copolymer chain.

-

UV-Vis Spectroscopy: To study the electronic transitions and confirm the conjugated nature of the copolymer.

-

Scanning Electron Microscopy (SEM): To investigate the surface morphology of the copolymer.

-

Four-Point Probe Method: To measure the electrical conductivity of the copolymer film.

Conclusion and Future Outlook

The this compound scaffold holds immense, largely untapped potential for both drug discovery and materials science. This guide has provided a foundational framework for exploring its applications, from the rational design of novel kinase and Nrf2 inhibitors to the synthesis of new liquid crystals and conductive polymers. The detailed experimental protocols serve as a starting point for researchers to embark on their own investigations into this versatile chemical entity.

The future of this compound derivatives is bright. In medicinal chemistry, further exploration of structure-activity relationships will undoubtedly lead to the discovery of more potent and selective therapeutic agents. The development of derivatives with improved pharmacokinetic profiles will be crucial for their clinical translation. In materials science, the ability to fine-tune the properties of polymers and liquid crystals by incorporating the this compound moiety opens up exciting possibilities for the creation of next-generation electronic and optical devices. As our understanding of the unique properties of this scaffold deepens, so too will the breadth of its applications, solidifying its place as a valuable tool in the arsenal of chemists and materials scientists.

References

- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 5. zenodo.org [zenodo.org]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and physicochemical properties of (co)polymers based on aniline and its ortho-cycloalkenyl-substituted derivatives | springerprofessional.de [springerprofessional.de]

The Ascendancy of the 4-(Cyclohexyloxy)aniline Scaffold: A Technical Guide for Drug Discovery

Abstract

The 4-(cyclohexyloxy)aniline scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique constellation of properties that address some of the most pressing challenges in drug development. This technical guide provides an in-depth exploration of this versatile chemical entity and its analogues, intended for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies for its construction, delve into the compelling medicinal chemistry rationale for its utilization, and survey its application in the pursuit of novel therapeutics, particularly in the realms of kinase inhibition and anti-inflammatory agents. This guide is designed to be a practical and comprehensive resource, replete with detailed experimental protocols, structure-activity relationship (SAR) analyses, and a forward-looking perspective on the potential of this promising scaffold.

Introduction: The Allure of a Saturated Bioisostere

The aniline moiety is a cornerstone of countless pharmacologically active molecules. However, its aromatic nature often predisposes it to metabolic liabilities, primarily through oxidative pathways, which can lead to the formation of reactive metabolites and subsequent toxicity. This has propelled the exploration of bioisosteric replacements that can mimic the desirable pharmacological properties of aniline while mitigating its metabolic drawbacks. The this compound scaffold represents a highly successful embodiment of this strategy.

The introduction of the cyclohexyloxy group serves a dual purpose. Firstly, it replaces a potentially metabolically vulnerable site with a saturated, more stable carbocyclic ring. Secondly, the three-dimensional nature of the cyclohexyl ring can impart favorable conformational constraints and improve physicochemical properties such as solubility and lipophilicity, which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide will illuminate the practical applications and underlying principles of leveraging this powerful scaffold in drug discovery programs.

Synthetic Strategies: Accessing the this compound Core

The construction of the this compound core and its analogues can be efficiently achieved through several robust and well-established synthetic methodologies. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on both the aniline and cyclohexyl rings. The two most prevalent approaches are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation for C-O Bond Formation

The Ullmann condensation is a classical and reliable method for the formation of diaryl ethers and, by extension, aryl alkyl ethers.[1] In the context of this compound synthesis, this typically involves the copper-catalyzed coupling of a 4-haloaniline derivative with cyclohexanol or the coupling of 4-aminophenol with a cyclohexyl halide. Modern iterations of the Ullmann reaction often utilize catalytic amounts of copper salts in conjunction with ligands to facilitate the reaction under milder conditions.[2]

This protocol describes a general procedure for the synthesis of this compound from 4-aminophenol and cyclohexyl bromide.

Materials:

-

4-Aminophenol

-

Cyclohexyl bromide

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 4-aminophenol (1.0 equiv.), potassium carbonate (2.0 equiv.), and copper(I) iodide (0.1 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Add cyclohexyl bromide (1.2 equiv.) to the reaction mixture.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Characterization: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.[3]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This methodology can be employed to synthesize this compound by coupling a 4-cyclohexyloxy-substituted aryl halide (e.g., 1-bromo-4-(cyclohexyloxy)benzene) with an amine source, such as ammonia or a protected amine. The reaction is known for its broad substrate scope and functional group tolerance.[5]

This protocol provides a general method for the palladium-catalyzed amination of 1-bromo-4-(cyclohexyloxy)benzene.

Materials:

-

1-Bromo-4-(cyclohexyloxy)benzene

-

Benzophenone imine (as an ammonia surrogate)

-

Palladium(II) acetate (Pd(OAc)2)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

In a glovebox, charge a Schlenk tube with palladium(II) acetate (0.02 equiv.) and the phosphine ligand (0.04 equiv.).

-

Add 1-bromo-4-(cyclohexyloxy)benzene (1.0 equiv.), benzophenone imine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

-

Add anhydrous toluene to the Schlenk tube.

-

Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, add 2 M HCl to the reaction mixture and stir for 1 hour to hydrolyze the imine.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Therapeutic Applications and Structure-Activity Relationships

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various biological targets, primarily in the areas of oncology and inflammatory diseases. The subsequent sections will highlight its application in the development of kinase inhibitors and anti-inflammatory agents, supported by quantitative structure-activity relationship data.

Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aniline moiety is a common feature in many kinase inhibitors, often forming key hydrogen bond interactions within the ATP-binding site of the kinase. The incorporation of the cyclohexyloxy group can enhance the potency and selectivity of these inhibitors by optimizing interactions with the hydrophobic regions of the kinase active site and improving the overall pharmacokinetic profile of the molecule.

The p38 mitogen-activated protein (MAP) kinase is a key regulator of the inflammatory response and is a validated therapeutic target for a range of inflammatory diseases.[6] Several classes of p38 inhibitors have been developed, with many incorporating a substituted aniline moiety. The cyclohexyloxy group has been explored as a substituent to enhance the properties of these inhibitors.[7]

Table 1: Structure-Activity Relationship of this compound Analogues as p38 MAP Kinase Inhibitors